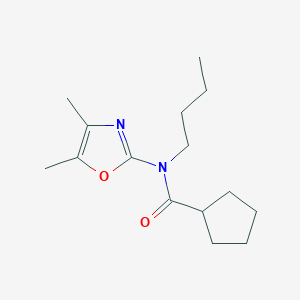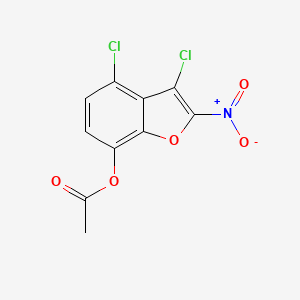
6-Bromoquinoline-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoquinoline-8-thiol is a heterocyclic aromatic compound that contains both bromine and sulfur atoms in its structure It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-thiol typically involves the bromination of quinoline followed by the introduction of the thiol group. One common method involves the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The resulting 6-bromoquinoline is then reacted with thiourea or a similar thiolating agent to introduce the thiol group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromoquinoline-8-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or thiol groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines, such as aminoquinolines and alkoxyquinolines.
Oxidation Reactions: Products include disulfides, sulfonic acids, and quinoline N-oxides.
Reduction Reactions: Products include dehalogenated quinolines and thiol-free quinolines.
Aplicaciones Científicas De Investigación
6-Bromoquinoline-8-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 6-Bromoquinoline-8-thiol depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets. For example, it can inhibit the activity of certain kinases or proteases by binding to their active sites. The bromine and thiol groups can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: Lacks the thiol group and has different reactivity and applications.
8-Bromoquinoline: Similar structure but with the bromine atom at a different position, leading to different chemical properties.
6-Chloroquinoline-8-thiol: Contains a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
Uniqueness
6-Bromoquinoline-8-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propiedades
| 16250-66-1 | |
Fórmula molecular |
C9H6BrNS |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
6-bromoquinoline-8-thiol |
InChI |
InChI=1S/C9H6BrNS/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |
Clave InChI |
YELIDDYYNRFSRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2N=C1)S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)

![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)
